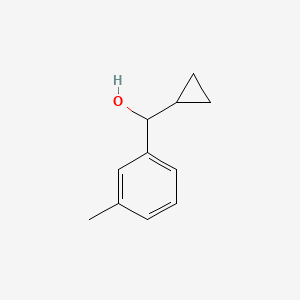
Cyclopropyl(m-tolyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(m-tolyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a methyl group positioned on the benzene ring (m-tolyl)
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(m-tolyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with m-tolylmagnesium bromide in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclopropanecarboxylic acid esters in the presence of a zinc oxide catalyst. This method is both economical and environmentally friendly, avoiding the use of toxic chromium compounds .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(m-tolyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopropyl(m-tolyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed:
Oxidation: Cyclopropyl(m-tolyl)ketone or cyclopropyl(m-tolyl)aldehyde.
Reduction: Cyclopropyl(m-tolyl)methane.
Substitution: Cyclopropyl(m-tolyl)halides or cyclopropyl(m-tolyl)amines.
Scientific Research Applications
Cyclopropyl(m-tolyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It serves as a building block in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which cyclopropyl(m-tolyl)methanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The cyclopropyl group imparts conformational rigidity, which can affect the compound’s binding affinity to various targets .
Comparison with Similar Compounds
Cyclopropylmethanol: Lacks the m-tolyl group, resulting in different reactivity and applications.
m-Tolylmethanol: Lacks the cyclopropyl group, affecting its structural properties and uses.
Cyclopropyl(m-tolyl)ketone: An oxidized form of cyclopropyl(m-tolyl)methanol.
Uniqueness: this compound is unique due to the presence of both the cyclopropyl and m-tolyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
cyclopropyl-(3-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9,11-12H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJOHEMCPDGCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














